2-Isocyanatoethyl propionate

Übersicht

Beschreibung

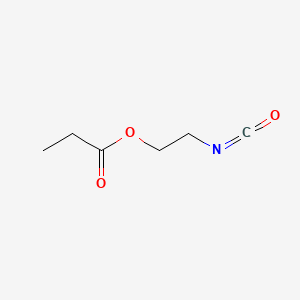

2-Isocyanatoethyl propionate is an organic compound with the molecular formula C6H9NO3. It is a derivative of propionic acid and contains an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of polymers and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isocyanatoethyl propionate can be synthesized through the reaction of 2-hydroxyethyl propionate with phosgene or its derivatives, such as diphosgene or triphosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. A tertiary amine, such as triethylamine, is often used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to optimize yield and purity. The use of phosgene derivatives in a controlled environment ensures the efficient conversion of 2-hydroxyethyl propionate to this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyanatoethyl propionate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.

Hydrolysis: Reacts with water to form carbamic acid derivatives.

Polymerization: Can be polymerized to form polyurethanes and other polymeric materials.

Common Reagents and Conditions

Alcohols and Amines: React under mild conditions to form urethanes and ureas.

Thiol Compounds: React under base-catalyzed conditions to form thiourethanes.

Water: Reacts readily at room temperature to form carbamic acid derivatives.

Major Products Formed

Urethanes: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

Thiourethanes: Formed from reactions with thiols.

Carbamic Acid Derivatives: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

2-Isocyanatoethyl propionate is used in various scientific research applications, including:

Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials with specific functional properties.

Surface Engineering: Utilized in the development of functional polymeric surfaces through thiol-isocyanate “click” reactions.

Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its reactivity and ability to form biocompatible materials.

Industrial Coatings: Applied in the formulation of coatings with enhanced durability and chemical resistance.

Wirkmechanismus

The mechanism of action of 2-isocyanatoethyl propionate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols, amines, and thiols, to form stable covalent bonds. This reactivity is exploited in various chemical synthesis processes to create polymers and other materials with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group instead of a propionate group.

2-Isocyanatoethyl acetate: Contains an acetate group instead of a propionate group.

2-Isocyanatoethyl butyrate: Contains a butyrate group instead of a propionate group.

Uniqueness

2-Isocyanatoethyl propionate is unique due to its specific reactivity and the properties imparted by the propionate group. This compound offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry, surface engineering, and biomedical research .

Biologische Aktivität

2-Isocyanatoethyl propionate (CAS No. 83778-53-4) is an organic compound belonging to the isocyanate family. Its structure includes an isocyanate functional group, which is known for its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 143.14 g/mol

- Structure : The compound features an isocyanate group attached to an ethyl propionate moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to react with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

- Protein Modification : The isocyanate group can form carbamates with amino acids, altering protein function and potentially leading to cytotoxic effects.

- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, although specific enzymes targeted by this compound have yet to be conclusively identified.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. For instance:

- Human Leukemia Cell Lines : It has been shown to induce apoptosis in HL60 and CEM cell lines, suggesting potential applications in cancer therapy.

- Mechanisms of Cell Death : The compound appears to activate intrinsic apoptotic pathways, involving mitochondrial stress and caspase activation.

Antifungal Activity

Preliminary studies indicate that this compound may possess antifungal properties. It has been reported to inhibit the growth of certain fungi by disrupting cell wall integrity, although further research is needed to elucidate the exact mechanisms involved.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on human leukemia cell lines demonstrated that exposure to varying concentrations of this compound led to a dose-dependent increase in cell death. The IC50 value was found to be approximately 10 µM, indicating a potent effect on these cells.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| HL60 | 10 | Apoptosis via mitochondrial pathway |

| CEM | 12 | Induction of oxidative stress |

Case Study 2: Antifungal Activity

In vitro tests revealed that this compound exhibits inhibitory effects against several fungal strains, including Candida albicans. The compound was effective at concentrations as low as 5 µg/mL, suggesting potential use as an antifungal agent.

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 10 |

Toxicological Profile

The toxicological profile of this compound suggests that while it has promising biological activities, it also poses risks due to its reactivity:

Eigenschaften

IUPAC Name |

2-isocyanatoethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORYIVGDQQWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232635 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83778-53-4 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.